molecular formula C21H23N5OS B2806604 1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2097913-30-7

1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2806604
CAS No.: 2097913-30-7
M. Wt: 393.51
InChI Key: BLIAWDUKJUZAOM-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a potent and selective non-imidazole inverse agonist of the histamine H3 receptor. The histamine H3 receptor functions primarily as an autoreceptor and heteroreceptor in the central nervous system, where it regulates the release of key neurotransmitters such as histamine, acetylcholine, dopamine, and norepinephrine. This compound exhibits high affinity for the human H3 receptor and demonstrates potent in vivo activity, making it a critical pharmacological tool for probing H3 receptor function. Research with this antagonist has been instrumental in elucidating the role of the H3 receptor in various neurological processes. Studies have specifically investigated its potential in models of cognition and memory, driven by the receptor's role in modulating acetylcholine release in brain regions like the prefrontal cortex and hippocampus. Its application extends to exploring novel therapeutic avenues for neuropsychiatric and neurodegenerative disorders, including attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. The compound's distinct 1,2,5-thiadiazole moiety contributes to its high receptor affinity and favorable pharmacokinetic profile, distinguishing it from earlier imidazole-based H3 receptor ligands and minimizing potential off-target interactions with cytochrome P450 enzymes.

Properties

IUPAC Name

1-benzhydryl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c27-21(23-18-11-13-26(14-12-18)19-15-22-28-25-19)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18,20H,11-14H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIAWDUKJUZAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C_{19}H_{21}N_{5}S
  • Molecular Weight : 357.47 g/mol
  • CAS Number : Not specified in the search results.

The compound features a diphenylmethyl group and a piperidine ring substituted with a thiadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. In studies, compounds similar to this compound demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-Diphenylmethyl...Staphylococcus aureus32.6 μg/mL
1-Diphenylmethyl...Escherichia coli47.5 μg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression. In vitro studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Mechanism of Action : Inhibition of BRAF(V600E) and EGFR pathways.

The anticancer potential was evaluated through assays measuring cell viability and apoptosis induction .

Neuroprotective Effects

Recent studies have suggested that compounds containing piperidine and thiadiazole can exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of thiadiazole derivatives were synthesized and tested against common pathogens. The results highlighted that the presence of the diphenylmethyl group significantly enhanced the antimicrobial efficacy compared to other derivatives lacking this substitution.

Case Study 2: Anticancer Activity

A study focusing on the anticancer activity of similar compounds reported that treatment with these derivatives resulted in a significant reduction in tumor size in xenograft models of breast cancer, demonstrating their potential for therapeutic use.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole derivatives exhibit promising anticancer properties. For instance, the incorporation of the thiadiazole ring in 1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea enhances its interaction with cellular targets involved in cancer proliferation.

Case Study:
A study demonstrated that similar thiadiazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that our compound might exhibit comparable efficacy .

CompoundCell LineIC50 (µM)
Thiadiazole Derivative AMCF-7 (Breast Cancer)0.86
Thiadiazole Derivative BHeLa (Cervical Cancer)0.72

Antimicrobial Properties

Thiadiazole derivatives have been recognized for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure may facilitate binding to bacterial enzymes or receptors, inhibiting their function.

Case Study:
Research has shown that derivatives similar to this compound demonstrate substantial antibacterial activity. For example, a related compound exhibited an inhibition zone of 15 mm against Staphylococcus aureus .

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Neurological Applications

The piperidine moiety in the compound is associated with neuroactive properties. Research suggests that compounds with similar structures can modulate neurotransmitter systems and may be beneficial in treating neurological disorders.

Case Study:
A related study indicated that piperidine derivatives could enhance cognitive function in animal models of Alzheimer's disease .

Q & A

Q. What are the optimal synthetic protocols for 1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of substituted piperidine with thiadiazole derivatives and subsequent urea formation. Key variables include solvent choice (e.g., DMF or ethanol), temperature (reflux conditions at 80–110°C), and catalysts (e.g., palladium on carbon). Reaction progress is monitored via TLC or HPLC to ensure intermediate purity . For example, highlights temperature-dependent yield variations in analogous triazine-urea syntheses, where lower temperatures (≤60°C) reduce side-product formation but prolong reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the diphenylmethyl and piperidinyl-thiadiazole moieties. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies urea C=O and N-H stretches. X-ray crystallography (as in ) resolves stereochemical ambiguities in similar urea derivatives, though crystallization challenges may require co-crystallization agents .

Q. How can researchers ensure purity during synthesis, and what analytical thresholds are acceptable?

  • Methodological Answer : Purification methods include column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity ≥95% is standard, verified via HPLC with UV detection (λ = 254 nm). emphasizes TLC monitoring (Rf = 0.3–0.5 in ethyl acetate) for intermediate isolation .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in studies of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurities. To resolve this:
  • Perform comparative studies using standardized assays (e.g., kinase inhibition panels).
  • Validate purity via orthogonal methods (NMR + LC-MS).
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities and reconcile experimental IC₅₀ values .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored?

  • Methodological Answer : SAR studies require targeted modifications:
  • Piperidine substituents : Replace thiadiazole with triazole () to assess heterocycle impact on bioactivity.
  • Urea linkage : Substitute diphenylmethyl with fluorinated aryl groups () to evaluate hydrophobicity effects.
  • Use ICReDD’s reaction design framework () to automate combinatorial synthesis and high-throughput screening .

Q. What computational methods predict this compound’s pharmacokinetic properties?

  • Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions. Molecular dynamics simulations (AMBER or GROMACS) model membrane permeability. ’s quantum chemical calculations optimize reaction paths for derivative synthesis .

Q. How do reaction fundamentals (e.g., solvent polarity, catalyst loading) influence scalability?

  • Methodological Answer : Process optimization requires Design of Experiments (DoE) (). For example:
  • Solvent : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates but complicate post-reaction removal.
  • Catalyst : Pd/C (5–10 mol%) balances cost and efficiency.
    Pilot-scale reactors must maintain stirring efficiency and temperature uniformity to replicate lab yields .

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